SNT-207707: A Technical Guide for Researchers
SNT-207707: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of SNT-207707 for Researchers, Scientists, and Drug Development Professionals
SNT-207707 is a potent, selective, and orally active antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis, the MC4R has emerged as a significant therapeutic target for conditions such as cachexia, a debilitating wasting syndrome associated with chronic diseases like cancer. This guide provides a comprehensive overview of the technical aspects of SNT-207707, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.
Core Compound Information
| Property | Value |
| Chemical Name | 2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-[3-(1-pyrrolidinyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |
| Molecular Formula | C₃₂H₄₃N₅O |
| CAS Number | 1064662-40-3 |
Quantitative Data
SNT-207707 exhibits high affinity and functional antagonism at the MC4R, with significant selectivity over other melanocortin receptor subtypes.
| Parameter | Value | Species | Assay Type |
| IC₅₀ (Binding) | 8 nM | Not Specified | Radioligand Binding Assay |
| IC₅₀ (Function) | 5 nM | Not Specified | Functional Assay |
| Selectivity | >200-fold vs. MC3R and MC5R | Not Specified | Not Specified |
| In Vivo Efficacy (Cachexia) | 30 mg/kg/day (oral) | Mouse (C26 model) | Prevention of tumor-induced weight loss |
| In Vivo Efficacy (Food Intake) | 20 mg/kg (subcutaneous) | Mouse | Increased food intake |
| Pharmacokinetics (Oral) | Significant plasma and brain levels | Mouse (CD-1) | Not Specified |
Mechanism of Action and Signaling Pathway
SNT-207707 exerts its pharmacological effects by competitively inhibiting the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. The MC4R is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects of MC4R activation, including the suppression of appetite and increased energy expenditure.
By blocking this signaling cascade, SNT-207707 effectively disinhibits the pathways that promote food intake and reduce energy expenditure, making it a promising candidate for the treatment of cachexia.
Experimental Protocols
The following protocols are based on methodologies employed in the preclinical evaluation of SNT-207707 and similar compounds in cancer-induced cachexia models.
C26 Murine Colon Carcinoma Cachexia Model
This model is widely used to study cancer-induced cachexia due to its robust and reproducible induction of a wasting phenotype.
1. Cell Culture and Preparation:
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Murine C26 colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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For tumor induction, cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10⁶ cells per 100 µL.
2. Tumor Induction:
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Male BALB/c mice (6-8 weeks old) are used.
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1 x 10⁶ C26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
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A control group is injected with vehicle (PBS) only.
3. SNT-207707 Administration:
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Treatment with SNT-207707 begins the day after tumor cell implantation.
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SNT-207707 is administered orally once daily at a dose of 30 mg/kg. The vehicle for SNT-207707 is typically a solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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The control group receives the vehicle alone.
4. Monitoring and Endpoints:
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Body weight, food intake, and water intake are monitored daily.
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Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
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At the end of the study (typically 14-21 days post-tumor implantation), mice are euthanized.
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Tissues such as tumors, skeletal muscles (e.g., gastrocnemius, tibialis anterior), and adipose tissue are dissected and weighed.
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Blood samples may be collected for analysis of inflammatory cytokines or other biomarkers.
Pharmacokinetic Study
This protocol provides a framework for assessing the pharmacokinetic profile of SNT-207707 in mice.
1. Animal Model:
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Male CD-1 mice (12 weeks old) are used.
2. Drug Administration:
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SNT-207707 is administered as a single oral gavage at a dose of 60 mg/kg.
3. Sample Collection:
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At designated time points (e.g., 1, 3, and 6 hours post-dose), cohorts of mice (n=3 per time point) are euthanized.
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Blood is collected via cardiac puncture into tubes containing an anticoagulant.
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Plasma is separated by centrifugation and stored at -80°C until analysis.
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Brain tissue is also collected, homogenized, and stored at -80°C.
4. Sample Analysis:
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Concentrations of SNT-207707 in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SNT-207707 in a preclinical model of cancer cachexia.
Chemical Synthesis and Safety Data
Conclusion
SNT-207707 is a valuable research tool for investigating the role of the MC4R in energy homeostasis and disease states such as cachexia. Its oral bioavailability and potent antagonist activity make it a compelling candidate for further preclinical and potentially clinical investigation. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of SNT-207707.
References
- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally available selective melanocortin-4 receptor antagonists stimulate food intake and reduce cancer-induced cachexia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
